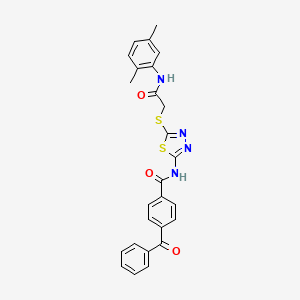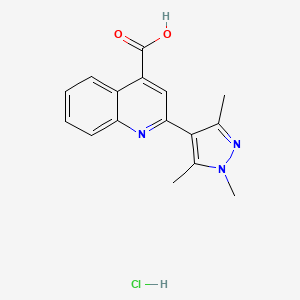![molecular formula C16H18N6O2 B2646104 6-Cyclopropyl-3-(2-oxo-2-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one CAS No. 2097911-88-9](/img/structure/B2646104.png)
6-Cyclopropyl-3-(2-oxo-2-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of dihydropyrimidinone, which is a class of compounds that have been studied for their potential biological activities . The presence of a pyrimidinyl group and an azetidinyl group suggests that it might have interesting chemical properties and potential biological activities.
Applications De Recherche Scientifique
Synthesis Processes
The compound "6-Cyclopropyl-3-(2-oxo-2-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one" is related to a category of compounds that have been synthesized for various applications, including antimicrobial and anticancer properties. The synthesis process often involves cyclocondensation, microwave irradiative condensation, and reactions with other chemicals to create the desired heterocyclic compounds. For instance, Deohate and Palaspagar (2020) reported the preparation of pyrimidine linked pyrazole heterocyclics through cyclocondensation under microwave, emphasizing the synthesis's efficiency and potential biological relevance (Deohate & Palaspagar, 2020).
Biological Activities and Applications
The synthesized compounds exhibit various biological activities, which include insecticidal, antimicrobial, and anticancer effects:
Insecticidal and Antimicrobial Potential:
- Deohate and Palaspagar (2020) explored the insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms, linking the structure of pyrimidine compounds to their biological activities (Deohate & Palaspagar, 2020).
Anticancer Agents:
- Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines, which were evaluated for their cytotoxicity against cancer cell lines, showing the potential of such compounds in anticancer therapy (Rahmouni et al., 2016).
- Alam et al. (2018) designed and synthesized pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, assessing their in vitro cytotoxicity against human cancer cell lines. Some compounds showed significant cytotoxicity, indicating their potential as anticancer agents (Alam et al., 2018).
Antimicrobial Activities:
- Hossan et al. (2012) conducted a synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, demonstrating the broad spectrum of biological activities these compounds possess, including notable antibacterial and antifungal activities (Hossan et al., 2012).
Mécanisme D'action
Propriétés
IUPAC Name |
6-cyclopropyl-3-[2-oxo-2-[3-(pyrimidin-4-ylamino)azetidin-1-yl]ethyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c23-15-5-13(11-1-2-11)19-10-22(15)8-16(24)21-6-12(7-21)20-14-3-4-17-9-18-14/h3-5,9-12H,1-2,6-8H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKUQVMFKJAADM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC(=O)N3CC(C3)NC4=NC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-phenylacetamide](/img/structure/B2646021.png)
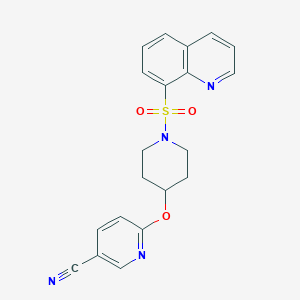
![3-((4-bromophenyl)sulfonyl)-N-phenethyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2646024.png)
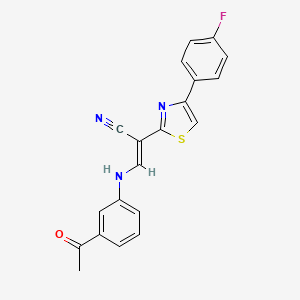
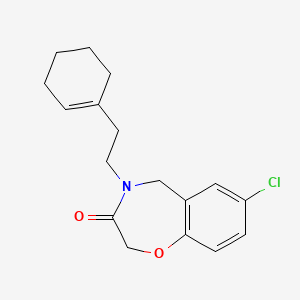
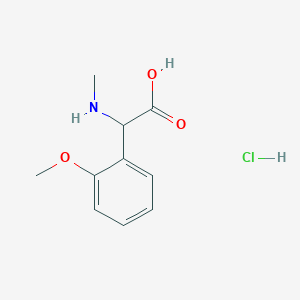
![2-((4-[(2-Hydroxybenzyl)amino]phenyl)sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2646030.png)
![2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2646031.png)
![1-(4-fluorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2646032.png)

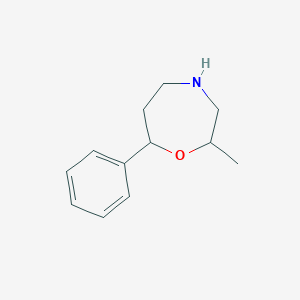
![4-tert-butyl-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B2646041.png)
